Product packaging for 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile(Cat. No.:CAS No. 34341-70-3)

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

Cat. No.: B2709141
CAS No.: 34341-70-3
M. Wt: 149.237
InChI Key: IAEPHYLHXXRLGG-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile (CAS 34341-70-3) is a chemical building block featuring the rigid, three-dimensional bicyclo[2.2.2]octane scaffold. This structure is highly valued in medicinal chemistry as a saturated bioisostere for phenyl rings. Replacing aromatic rings with the bicyclo[2.2.2]octane unit can significantly improve key physicochemical properties of drug candidates, such as reducing lipophilicity and enhancing metabolic stability and water solubility . The inherent rigidity of the scaffold allows for precise spatial arrangement of functional groups, making it an excellent template for constructing complex polycyclic systems and studying reaction mechanisms . This specific derivative, containing an acetonitrile functional group, offers a handle for further synthetic modification, enabling its incorporation into larger, more complex molecules. The bicyclo[2.2.2]octane core has demonstrated relevance in various research areas, including the development of antiprotozoal agents and the exploration of new SARS-CoV-2 3CLpro protease inhibitors . Its well-defined geometry is crucial in the design of molecules with specific biological activities or material properties. The compound has a molecular formula of C10H15N and a molecular weight of 149.24 g/mol . It is characterized by a canonical SMILES of C1CC2(CCC1CC2)CC#N and an InChIKey of IAEPHYLHXXRLGG-UHFFFAOYSA-N . Please handle with appropriate precautions; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B2709141 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile CAS No. 34341-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEPHYLHXXRLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1 Bicyclo 2.2.2 Octanyl Acetonitrile and Its Precursors

Strategies for the Bicyclo[2.2.2]octane Core Construction

The assembly of the bicyclo[2.2.2]octane skeleton requires precise control over stereochemistry and regiochemistry. A range of powerful synthetic strategies have been developed, each offering distinct advantages for creating this complex, bridged structure. These methods include cycloaddition reactions, ring-closing metathesis, and transition metal-catalyzed cyclizations.

Diels-Alder Cycloaddition Approaches for Bicyclic Frameworks

The Diels-Alder reaction, a [4+2] cycloaddition, remains one of the most powerful and widely utilized methods for constructing the bicyclo[2.2.2]octane core. This reaction typically involves the cycloaddition of a cyclohexadiene derivative (the diene) with a dienophile to form the characteristic bridged bicyclic system. arkat-usa.org The versatility of the Diels-Alder reaction allows for the introduction of various substituents and functional groups, providing access to a wide array of bicyclo[2.2.2]octane derivatives. arkat-usa.org

Lewis acids are frequently employed as catalysts to accelerate the rate of Diels-Alder reactions and, more importantly, to control their regioselectivity and stereoselectivity. nih.gov For instance, the reaction between a 5-substituted 1,3-cyclohexadiene (B119728) and a dienophile like methacrolein (B123484) can be effectively catalyzed by stoichiometric amounts of Lewis acids such as ytterbium trichloride, particularly when amide functionalities are present in the diene. nih.gov In other cases, boron trifluoride etherate has been shown to efficiently catalyze the cycloaddition of dienes to para-benzoquinone at low temperatures, leading to the formation of the desired bicyclic adducts. cdnsciencepub.com The use of catalysts can dramatically influence the reaction outcome, often favoring the formation of the endo product due to secondary orbital overlap under kinetic control. nih.govarabjchem.org

Table 1: Catalysts in Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis

Catalyst Diene Dienophile Key Outcome
Ytterbium Trichloride 5-substituted 1,3-cyclohexadiene with amide Methacrolein Overcame amide inhibition, stoichiometric amounts required
Boron Trifluoride Etherate Spiro(bicyclo[2.2.2]octane-2,1'-cyclopenta-2',4'-diene) para-Benzoquinone Efficient cycloaddition at -78°C

The Intramolecular Diels-Alder (IMDA) reaction is a powerful variant that covalently tethers the diene and dienophile within the same molecule. This strategy is highly effective for constructing complex, sterically congested bicyclo[2.2.2]octane structures. nih.gov A common approach involves the oxidation of ortho-(3-alkenyl) phenols with reagents like lead tetraacetate to form 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones. nih.govresearchgate.net These intermediates then undergo a spontaneous IMDA reaction to yield the bicyclic core. nih.govcdnsciencepub.com The regioselectivity of these reactions can be influenced by the nature of the dienophile; conjugation with an aromatic group can lower the HOMO-LUMO energy gap, favoring the formation of the desired bridged adducts as predicted by density functional theory (DFT) calculations. nih.govjst.go.jp This methodology has been instrumental in the synthesis of various natural products containing the bicyclo[2.2.2]octane motif. nih.gov

The synthesis of chiral, non-racemic bicyclo[2.2.2]octane derivatives is of paramount importance for pharmaceutical applications. Enantioselective Diels-Alder reactions, often employing chiral catalysts, provide an efficient route to these optically active scaffolds. rsc.org Enzymes, such as the bifunctional reductase/Diels-Alderase MalC, can catalyze highly enantioselective cycloadditions to produce specific stereoisomers. nih.gov Organocatalysis also offers a metal-free approach; for example, quinine-derived catalysts can be used to prepare six-membered rings that serve as precursors to the bicyclic system with high enantioselectivity. rsc.org These asymmetric strategies are crucial for building complex chiral molecules and have been applied to the synthesis of various biologically active compounds. researchgate.netacs.org

Ring-Closing Metathesis (RCM) Strategies for Bicyclic Core Formation

Ring-closing metathesis (RCM) has emerged as a valuable tool for the synthesis of cyclic and bicyclic systems, including the bicyclo[2.2.2]octane core. wiley-vch.de This strategy is particularly useful for constructing propellanes containing a bicyclo[2.2.2]octene unit, which can be precursors to functionalized derivatives. nih.govrsc.org The typical sequence involves an initial Diels-Alder reaction to form a bicyclic intermediate, followed by C-allylation to install the necessary terminal olefin tethers. Subsequent treatment with a Grubbs catalyst induces the RCM reaction, closing the third ring to form the propellane structure. nih.gov While less explored than Diels-Alder approaches for this specific core, RCM offers a powerful method for assembling strained ring systems that are otherwise difficult to access. nih.govrsc.org

Table 2: RCM in Bicyclo[2.2.2]octane Synthesis

Precursor Catalyst Product Type Yield
Diallylated bicyclic intermediate Grubbs catalyst (G-II) Propellane 85%

Transition Metal-Catalyzed Syntheses of Bridgehead Bicyclo[2.2.2]octane Derivatives

Transition metal catalysis provides an alternative and efficient pathway to bicyclo[2.2.2]octane derivatives, particularly those functionalized at the bridgehead positions. A notable industrial process involves the palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane (B81311). justia.comgoogle.com This transformation, conducted in the presence of an oxidizing agent, yields oxo-substituted bicyclo[2.2.2]octane species. justia.comgoogle.com These intermediates are valuable as they can be further derivatized to produce a wide range of compounds with substituents at the 1- and 4-positions. justia.comgoogle.comgoogle.com This method represents a simplified and effective means for the commercial production of these important building blocks. google.comgoogle.com The reaction of potassium silanides with electrophiles also allows for the synthesis of bridgehead-functionalized bicyclo[2.2.2]octasilanes, which are silicon analogues of the carbon core. acs.orgacs.org

Stereoselective and Diastereoselective Approaches to Bicyclo[2.2.2]octane Structures

The construction of the bicyclo[2.2.2]octane core is a foundational step in the synthesis of its derivatives. Achieving high levels of stereocontrol is crucial, and several advanced methods have been developed to this end. The Diels-Alder reaction is a primary tool for assembling this bicyclic system, often providing excellent control over the relative stereochemistry of the substituents. arkat-usa.org

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis. For instance, diphenylprolinol silyl (B83357) ether has been utilized to mediate a domino Michael/Michael reaction between α,β-unsaturated aldehydes and substituted cyclohex-2-en-1-ones. This method yields bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in high diastereoselectivity and in nearly optically pure form. researchgate.net

Another key approach involves the diastereoselective Diels-Alder reaction using chiral auxiliaries or dienophiles. The reaction of 1,3-cyclohexadiene with a chiral β-nitroacrylate, for example, allows for the creation of enantiopure bicyclic compounds that can be further transformed into desired products. nih.gov Intramolecular cyclization reactions also offer a pathway to stereochemically defined bicyclo[2.2.2]octane systems. The Williams research group developed a stereoselective intramolecular SN2′ cyclization to prepare the related bicyclo[2.2.2]diazaoctane core, where the choice of solvent and base was found to completely reverse the diastereoselectivity of the ring formation. nih.gov

These methodologies provide access to bicyclic precursors with defined stereochemistry, which is essential for the synthesis of specific isomers of substituted bicyclo[2.2.2]octanes.

Table 1: Comparison of Stereoselective Synthetic Methods for Bicyclo[2.2.2]octane Cores

Methodology Key Reagents/Catalyst Key Features Stereochemical Outcome Reference
Domino Michael/Michael Reaction Diphenylprolinol silyl ether Forms quaternary bridgehead carbon Excellent diastereoselectivity, nearly enantiopure researchgate.net
Diastereoselective Diels-Alder 1,3-cyclohexadiene, chiral β-nitroacrylate Use of chiral dienophile High diastereoselectivity, yields enantiopure products after transformation nih.gov

| Intramolecular SN2' Cyclization | NaH (in DMF or Benzene) | Solvent-controlled stereoselectivity | Reversal of diastereoselectivity (2:1 to 3:97) based on solvent | nih.gov |

Introduction of the Acetonitrile (B52724) Moiety

Once the bicyclo[2.2.2]octane skeleton is formed, the next critical phase is the introduction of the acetonitrile group at the bridgehead position (C1). This can be accomplished through direct methods or by converting an existing functional group.

Directly installing a nitrile group onto a bridgehead carbon, which is a tertiary, non-activated position, presents a significant synthetic challenge. Traditional nucleophilic substitution methods are generally ineffective at these sterically hindered positions. However, modern radical-based approaches have proven successful.

Visible light-mediated photoredox catalysis offers a powerful method for such transformations. Using trityl isocyanide as a cyanating agent, a nitrile functionality can be introduced at the bridgehead position of a bicyclo[2.2.2]octane. rsc.org This reaction proceeds by generating a bridgehead radical from a suitable precursor, such as a carboxylic acid, which is then trapped by the isocyanide. The resulting imidoyl radical undergoes β-scission to yield the desired bridgehead nitrile. rsc.org This method is notable for its mild conditions and tolerance of various functional groups. rsc.org

Table 2: Photoredox-Catalyzed Bridgehead Cyanation

Radical Precursor Cyanating Agent Catalyst System Product Yield Reference

An alternative and often more practical strategy involves the synthesis of a bicyclo[2.2.2]octane with a different functional group at the bridgehead, which is then converted into a nitrile. This two-step approach circumvents the difficulties of direct bridgehead cyanation.

Common precursors for this strategy are bridgehead carboxylic acids or halides. Bridgehead-substituted bicycloalkanes, such as dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, can be synthesized through methods involving the alkylation of cyclohexane diester enolates followed by a base-induced cyclization. publish.csiro.aupublish.csiro.au Once installed, a bridgehead carboxylic acid can be converted to the corresponding primary amide, which is then dehydrated to the nitrile using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine (B92270). vanderbilt.edu

Alternatively, a bridgehead halide can serve as a handle for introducing the nitrile group via nucleophilic substitution with a cyanide salt, such as potassium cyanide (KCN). vanderbilt.edu Although SN2 reactions are disfavored at bridgehead centers, reactions proceeding through radical or carbocationic intermediates can be effective. iastate.edu For instance, a bridgehead carbocation can be generated from a suitable precursor and trapped with a cyanide nucleophile. iastate.edu

Table 3: Common Functional Group Interconversions to Bridgehead Nitriles

Starting Functional Group Reagent Sequence Intermediate Final Product Reference
Carboxylic Acid (-COOH) 1. SOCl₂ or (COCl)₂ 2. NH₃ or NH₄OH 3. POCl₃ or P₂O₅ Carboxamide (-CONH₂) Nitrile (-CN) vanderbilt.edu
Halide (-Br, -Cl) KCN, 18-crown-6, DMSO N/A (Direct Displacement) Nitrile (-CN) vanderbilt.edu

| Primary Amide (-CONH₂) | TsCl, pyridine | N/A (Dehydration) | Nitrile (-CN) | vanderbilt.edu |

These interconversions provide reliable pathways to bridgehead nitriles, leveraging more accessible precursors to achieve the final target structure. vanderbilt.eduresearchgate.net The synthesis of 2-(1-bicyclo[2.2.2]octanyl)acetonitrile would require a one-carbon homologation of the bridgehead nitrile, a subsequent step after the formation of 1-cyanobicyclo[2.2.2]octane.

Reactions Involving the Nitrile Group (–C≡N)

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This endows the carbon atom with electrophilic character, making it susceptible to nucleophilic attack, while the π-systems allow for participation in cycloadditions and other transformations.

The electrophilic carbon atom of the nitrile group in this compound is a key site for reactivity, readily undergoing attack by various nucleophiles. While the bulky bicyclo[2.2.2]octane moiety can sterically hinder the approach to the reaction center, this typically influences reaction rates rather than preventing the reaction entirely.

Common nucleophilic additions include reactions with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions initially form an imine salt intermediate, which upon acidic workup, hydrolyzes to a ketone. This pathway provides a synthetic route to ketones where one of the alpha-substituents is the bicyclo[2.2.2]octanylmethyl group.

One of the most fundamental transformations of the nitrile group is its hydrolysis to yield amides and carboxylic acids. chemistrysteps.comlibretexts.org This can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgweebly.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. The initial product is the corresponding amide, 2-(1-bicyclo[2.2.2]octanyl)acetamide. With prolonged reaction times and higher temperatures, the amide undergoes further hydrolysis to produce the carboxylic acid, 2-(1-bicyclo[2.2.2]octanyl)acetic acid, and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH solution), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.comweebly.com The intermediate imine anion is protonated by water to form an amide. This amide can then be further hydrolyzed under the basic conditions to yield the carboxylate salt, sodium 2-(1-bicyclo[2.2.2]octanyl)acetate. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

The following table summarizes these key transformations.

Starting MaterialReagents & ConditionsIntermediate ProductFinal Product
This compoundH₃O⁺, Δ (mild)2-(1-Bicyclo[2.2.2]octanyl)acetamide-
This compoundH₃O⁺, Δ (strong)2-(1-Bicyclo[2.2.2]octanyl)acetamide2-(1-Bicyclo[2.2.2]octanyl)acetic acid
This compound1. NaOH, H₂O, Δ2-(1-Bicyclo[2.2.2]octanyl)acetamideSodium 2-(1-bicyclo[2.2.2]octanyl)acetate
Sodium 2-(1-Bicyclo[2.2.2]octanyl)acetate2. H₃O⁺-2-(1-Bicyclo[2.2.2]octanyl)acetic acid

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A common example is the reaction with organic azides (R-N₃) to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, would convert this compound into a 1,5-disubstituted tetrazole, a functional group recognized as a bioisostere for carboxylic acids in medicinal chemistry.

While the nitrile group is generally a poor dienophile in [4+2] Diels-Alder reactions, this reactivity can be enhanced with highly electron-deficient nitriles. researchgate.net For this compound, participation in such reactions would likely require activation, for example, by coordination to a Lewis acid, or the use of extremely reactive dienes under forcing conditions. Transition-metal-catalyzed [2+2+2] cycloadditions, which can combine nitriles with two alkyne molecules to form pyridines, are also a theoretical possibility. researchgate.net

Research into the radical chemistry of bicyclo[2.2.2]octane systems has primarily focused on the formation and stability of the bridgehead radical. cdnsciencepub.comacs.org The 1-bicyclo[2.2.2]octyl radical is known to be less stable than a tertiary acyclic radical like t-butyl, but it is still readily formed. cdnsciencepub.com Studies involving the thermal decomposition of t-butylperoxyesters have been used to compare the stability of various bridgehead free radicals. cdnsciencepub.com

For this compound, radical reactions could theoretically be initiated at the bridgehead position of the bicyclic skeleton. For instance, radical abstraction of a hydrogen atom from a solvent by a highly reactive species could lead to the formation of the 1-bicyclo[2.2.2]octyl radical, although this is less likely than reactions involving weaker C-H bonds if present. The generation of an acyl radical from a related aldehyde has been shown to lead to either rearrangement or cyclization products. nih.govresearchgate.net

Reactions Involving the Bicyclo[2.2.2]octane Skeleton

The bicyclo[2.2.2]octane core is a conformationally rigid and generally unreactive saturated hydrocarbon framework. Its reactions are typically limited to free-radical processes at the bridgehead position under harsh conditions or rearrangements that occur via carbocationic intermediates.

The bicyclo[2.2.2]octane skeleton is prone to rearrangement under conditions that generate a positive charge at one of its carbon atoms, particularly at the bridgehead. The formation of a carbocation at the C1 bridgehead position, adjacent to the acetonitrile-bearing methylene (B1212753) group, can trigger a Wagner-Meerwein rearrangement.

Such carbocationic intermediates might be formed during solvolysis reactions of a derivative where a leaving group is present on the skeleton. For example, solvolysis of a 2-bicyclo[2.2.2]octyl tosylate is known to yield a mixture of products, including rearranged bicyclo[3.2.1]octyl acetates. gla.ac.uk This occurs because the rigid bicyclo[2.2.2]octyl cation can rearrange to the more stable bicyclo[3.2.1]octyl cation. gla.ac.uk Therefore, any reaction on this compound that proceeds through a carbocationic intermediate on the bicyclic frame carries the potential for skeletal rearrangement, which could compete with the desired transformation.

Stereochemical Influences on Reactivity of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane ring system is characterized by a rigid, cage-like structure that locks the cyclohexane rings in a boat-like conformation. This conformational rigidity has profound implications for the stereochemical course of reactions occurring on the scaffold or on its substituents.

The fixed spatial arrangement of the bicyclo[2.2.2]octane core dictates the accessibility of reagents to reactive sites. Reactions often exhibit high diastereoselectivity due to the steric hindrance imposed by the bridged structure. For instance, in reactions involving the functionalization of the bicyclo[2.2.2]octane skeleton, the approach of reactants is typically favored from the less sterically hindered exo face over the more hindered endo face. This inherent facial bias is a key factor in controlling the stereochemical outcome of additions, eliminations, and substitution reactions.

Furthermore, the rigid framework of the bicyclo[2.2.2]octane moiety can be exploited in asymmetric synthesis. When chiral auxiliaries are attached to the scaffold, the conformational restrictions can lead to excellent stereocontrol in a variety of chemical transformations. The predictable stereochemical outcomes make bicyclo[2.2.2]octane derivatives valuable building blocks in the synthesis of complex, stereochemically defined molecules. The constrained nature of this scaffold has been utilized in the design of chiral ligands and catalysts for asymmetric reactions, where the rigid backbone helps to create a well-defined chiral environment.

The influence of the bicyclo[2.2.2]octane scaffold also extends to the stability of reactive intermediates. For example, the formation of carbocations at the bridgehead position is generally disfavored due to the strain associated with a planar geometry at this position (Bredt's rule). However, carbocations at other positions on the ring can be stabilized or destabilized by the rigid framework, influencing the rates and pathways of solvolysis and rearrangement reactions. The stereoelectronic effects arising from the fixed orientation of orbitals within the bicyclo[2.2.2]octane system can also play a crucial role in determining reaction pathways and product distributions.

Chemoselective Transformations in Complex Molecular Environments

The presence of the nitrile group on the rigid bicyclo[2.2.2]octane scaffold in this compound allows for a variety of chemoselective transformations. The reactivity of the nitrile can be modulated independently of other functional groups that may be present in more complex derivatives, making it a versatile synthetic handle.

One of the primary transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This reaction can be carried out under either acidic or basic conditions. libretexts.orgchemistrysteps.comweebly.comchemguide.co.uk The choice of conditions can be critical in a complex molecule to avoid unwanted side reactions with other sensitive functional groups. For instance, mild enzymatic hydrolysis offers a highly chemoselective method for converting nitriles to carboxylic acids or amides under neutral pH and ambient temperature, preserving the integrity of other functionalities.

Another important chemoselective reaction is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride are effective for this transformation. In the context of a molecule with other reducible groups, such as esters or ketones, the choice of reducing agent is crucial for achieving chemoselectivity. Milder or more specific reagents may be employed to selectively reduce the nitrile while leaving other functional groups intact.

The following table summarizes key chemoselective transformations of the nitrile group in derivatives of this compound, highlighting the conditions and the resulting functional groups.

TransformationReagents and ConditionsProduct Functional GroupPotential for Chemoselectivity
HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH), heatCarboxylic AcidModerate; may affect other acid/base sensitive groups.
Partial HydrolysisControlled acidic or basic conditions, or enzymatic hydrolysisAmideHigh with enzymatic methods, allowing for selective conversion in the presence of other hydrolyzable groups.
ReductionLithium aluminum hydride (LiAlH4), followed by aqueous workupPrimary AmineLow; LiAlH4 is a strong reducing agent and will reduce many other functional groups.
Catalytic HydrogenationH2, Raney Nickel or other catalystsPrimary AmineModerate to high; depends on the catalyst and reaction conditions, can be selective over other reducible groups.

The rigid bicyclo[2.2.2]octane core can also influence the reactivity of the nitrile group through steric hindrance. In highly substituted derivatives, the accessibility of the nitrile carbon to nucleophiles or reducing agents may be diminished, requiring more forcing reaction conditions. This steric shielding can, in some cases, be exploited to achieve selective reactions at other, more accessible sites within the molecule.

Positioning of 2 1 Bicyclo 2.2.2 Octanyl Acetonitrile Within Bridgehead Compound Chemistry

The compound 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile is a prime example of a bridgehead-substituted bicyclic molecule. A bridgehead atom is a carbon atom that is part of two or more rings in a polycyclic system. researchgate.net In this case, the acetonitrile (B52724) group is attached to one of the two bridgehead carbons of the bicyclo[2.2.2]octane core.

The reactivity of functional groups at bridgehead positions can be significantly influenced by the rigid and sterically hindered environment of the bicyclic system. Nucleophilic substitution reactions at bridgehead carbons, for instance, are often disfavored due to the geometric constraints that prevent the formation of a planar carbocation intermediate (Bredt's rule). However, the acetonitrile group in this compound is attached via a methylene (B1212753) spacer, which provides some conformational flexibility and allows the nitrile group to undergo its characteristic reactions.

The synthesis of such bridgehead-functionalized bicyclo[2.2.2]octanes often requires specialized synthetic strategies. While direct nucleophilic substitution on the bridgehead is challenging, alternative routes involving radical reactions or the functionalization of precursors that already contain the bridgehead substituent are employed. researchgate.net

The unique combination of the rigid bicyclo[2.2.2]octane scaffold and the versatile nitrile functional group at a bridgehead position makes this compound a molecule of significant interest for further exploration in the fields of medicinal chemistry, materials science, and synthetic methodology. Its well-defined structure provides a platform for designing molecules with precise three-dimensional orientations of functional groups, opening avenues for the development of new therapeutic agents and advanced materials.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 1 Bicyclo 2.2.2 Octanyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile is expected to show distinct signals corresponding to the protons of the bicyclic cage and the acetonitrile (B52724) side chain. Due to the high symmetry of the unsubstituted bicyclo[2.2.2]octane core, the introduction of the acetonitile group at the C1 bridgehead position simplifies the spectrum compared to more complex derivatives.

The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) are expected to appear as a singlet, as they are not adjacent to any other protons. Their chemical shift would be influenced by the electron-withdrawing nature of the nitrile group and the aliphatic cage. The six equivalent methylene protons on the bicyclic bridges (C2, C3, C5, C6, C7, C8) would likely appear as a complex multiplet, while the lone bridgehead proton (C4) would also present as a multiplet due to coupling with its neighboring methylene protons. cdnsciencepub.comresearchgate.net The analysis of coupling constants, particularly long-range couplings, can provide further stereochemical assignments in more complex derivatives. cdnsciencepub.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂CN~2.2 - 2.5s (singlet)Adjacent to the electron-withdrawing nitrile group.
C4-H (bridgehead)~1.8 - 2.1m (multiplet)Coupled to six adjacent methylene protons.
-CH₂- (bicyclic cage)~1.5 - 1.8m (multiplet)Complex signal from the 12 protons on the three bridges.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. For this compound, distinct signals are expected for each unique carbon environment. The nitrile carbon (C≡N) will appear in a characteristic downfield region (115-130 ppm). libretexts.org The bridgehead carbon attached to the substituent (C1) and the unsubstituted bridgehead carbon (C4) will have distinct chemical shifts. The methylene carbons of the bicyclic cage and the acetonitrile side chain will also be clearly resolved. Studies on various bicyclo[2.2.2]octane derivatives show that the chemical shifts are highly sensitive to the nature and stereochemistry of substituents. cdnsciencepub.comcdnsciencepub.comacs.orgacs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-C≡N~118 - 125Characteristic nitrile carbon signal. libretexts.org
C1 (bridgehead, substituted)~30 - 35Shielded by the attached alkyl chain.
-CH₂- (bicyclic cage)~25 - 30Methylene carbons of the three bridges. nih.gov
C4 (bridgehead, unsubstituted)~23 - 27Typical shift for an unsubstituted bridgehead carbon.
-CH₂CN~15 - 20Methylene carbon of the acetonitrile group.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment and for probing spatial relationships. numberanalytics.com

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the bicyclic framework, for instance, by correlating the C4 bridgehead proton with the adjacent methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the attachment of the acetonitrile group to the C1 bridgehead, by observing a correlation from the -CH₂CN protons to the C1 and C≡N carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. numberanalytics.com For a rigid molecule like this compound, NOESY can confirm the stereochemistry by showing correlations between the -CH₂CN protons and the nearby protons on the bicyclic cage (e.g., at C2, C7, C8). nih.govpsu.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by two key features: the nitrile group stretching vibration and the C-H bond vibrations of the saturated bicyclic system. nist.gov

The most diagnostic peak is the C≡N stretching vibration, which appears as a sharp, medium-to-strong intensity band in a relatively uncongested region of the spectrum. For saturated aliphatic nitriles, this absorption typically occurs between 2260 and 2240 cm⁻¹. libretexts.orgspectroscopyonline.com The spectrum would also feature strong absorptions corresponding to the C-H stretching vibrations of the numerous methylene groups in the bicyclic cage, typically found just below 3000 cm⁻¹. C-H bending and skeletal vibrations for the bicyclo[2.2.2]octane core would produce a complex fingerprint region below 1500 cm⁻¹. researchgate.netresearchgate.netmsu.edu

Table 3: Characteristic IR Absorptions for this compound

Vibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
C-H stretch (sp³ CH₂)2850 - 2960StrongAliphatic C-H bonds of the bicyclic cage. researchgate.net
C≡N stretch (nitrile)2240 - 2260Medium, SharpHighly characteristic peak for a saturated nitrile. spectroscopyonline.comspecac.comuhcl.edu
CH₂ bend (scissoring)~1450MediumPart of the fingerprint region.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₅N), the molecular ion peak [M]⁺• would be expected at an m/z of 149.

The fragmentation of the rigid bicyclo[2.2.2]octane system is well-characterized. researchgate.net A primary and highly favorable fragmentation pathway is a retro-Diels-Alder reaction, which would involve the cleavage of two C-C bonds in one of the rings, leading to the loss of a neutral ethene (C₂H₄, 28 Da) molecule. researchgate.netaip.org Another likely fragmentation would be the loss of the acetonitrile side chain.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonProposed Fragmentation Pathway
149[C₁₀H₁₅N]⁺•Molecular Ion (M⁺•)
121[C₈H₁₁N]⁺•Loss of ethene (C₂H₄) via retro-Diels-Alder. aip.org
108[C₈H₁₂]⁺•Loss of •CH₂CN radical.
41[C₂H₃N]⁺•Acetonitrile fragment.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While spectroscopic methods provide powerful tools for inferring molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure. This technique precisely maps the three-dimensional arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

For this compound, an X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. uky.edu It would confirm the geometry of the bicyclo[2.2.2]octane cage, which is known to have a slightly twisted conformation from the ideal D₃h symmetry in substituted derivatives. iucr.org The analysis would also detail the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as weak C-H···N hydrogen bonds. nih.gov Although the target molecule is achiral, this technique is the gold standard for determining the absolute configuration of chiral derivatives. researchgate.net

Table 5: Typical Geometric Parameters for a Bicyclo[2.2.2]octane Skeleton from X-ray Crystallography

ParameterTypical ValueReference
C-C Bond Length (bridge)1.52 - 1.55 Å iucr.org
C-C Bond Length (bridgehead)1.53 - 1.56 Å iucr.org
C-C-C Bond Angle~108° - 111° researchgate.net
Bridgehead-Bridgehead Distance~2.6 Å

Theoretical and Computational Chemistry Studies of 2 1 Bicyclo 2.2.2 Octanyl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For derivatives of bicyclo[2.2.2]octane, DFT calculations help elucidate their structure, stability, and reactivity by modeling the distribution of electrons. These calculations are fundamental to understanding the behavior of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile at a molecular level.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized on the sigma bonds of the rigid bicyclic cage and the lone pair of the nitrile nitrogen, while the LUMO is likely the π* antibonding orbital of the nitrile (C≡N) group. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, a characteristic often observed in saturated aliphatic systems like the bicyclo[2.2.2]octane core. vanderbilt.edu In related bicyclic compounds, DFT studies have shown that the HOMO/LUMO orbitals are primarily localized on the bicyclic core. Computational studies on similar bicyclic systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, utilize DFT to analyze these frontier orbitals and predict electronic properties. researchgate.net

Table 1: Conceptual Frontier Orbital Energies for Bicyclic Systems This table presents conceptual values based on typical findings for similar saturated bicyclic structures to illustrate the principles of HOMO-LUMO analysis.

Molecular OrbitalEnergy (eV)DescriptionImplication for Reactivity
HOMO-9.5 to -10.5Electron-rich regions (σ-bonds, N lone pair)Site of oxidation or reaction with electrophiles
LUMO+1.0 to +2.0Electron-deficient region (C≡N π* orbital)Site of reduction or reaction with nucleophiles
HOMO-LUMO Gap ~10.5 to 12.5 Large High kinetic stability, low reactivity

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. nih.gov

For this compound, the MEP surface would show distinct regions of charge:

Negative Potential (Red/Yellow): This region is concentrated around the nitrogen atom of the acetonitrile (B52724) group due to its high electronegativity and lone pair of electrons. This site is the most likely target for electrophilic attack or hydrogen bonding interactions.

Positive Potential (Blue): The hydrogen atoms on the bicyclo[2.2.2]octane cage would exhibit a positive potential, making them susceptible to interaction with nucleophiles.

Neutral Potential (Green): The carbon framework of the bicyclic system would show a relatively neutral potential.

This analysis helps in understanding how the molecule interacts with other reagents, solvents, or biological receptors. The MEP model is widely used to identify nucleophilic and electrophilic sites on a molecule's surface. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values This table provides illustrative potential values for different regions of the this compound molecule.

Molecular RegionPredicted MEP Value (kcal/mol)Color CodeReactivity Implication
Nitrile Nitrogen Atom-25 to -35RedStrong attraction to electrophiles/H-bond donors
Bicyclic Cage (H atoms)+10 to +20BlueRepulsion of electrophiles; site for weak nucleophilic interaction
Bicyclic Cage (C atoms)-5 to +5GreenRelatively non-reactive

Mechanistic Investigations using Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism for a given transformation.

Identifying the transition state—the highest energy point along a reaction coordinate—is crucial for understanding reaction kinetics. DFT calculations can be used to locate transition state structures and compute their energies, thereby determining the activation energy (Ea) of a reaction.

For reactions involving the bicyclo[2.2.2]octane framework, computational studies have successfully elucidated complex mechanisms. For example, in the fragmentation of 1-bicyclo[2.2.2]octyloxychlorocarbene, DFT calculations (B3LYP/6-31G*) were used to compute the activation energies, revealing the energetic feasibility of the reaction pathway. acs.org The study found a low activation energy for the fragmentation, consistent with experimental observations. acs.org Such analyses can predict whether a reaction will proceed and under what conditions, guiding synthetic efforts.

Table 3: Computed Activation Energies for Fragmentation of Bicyclic Carbenes Data from a B3LYP/6-31G computational study on related bridgehead carbenes in simulated dichloroethane (DCE). acs.org*

Reactant CarbeneActivation Energy (Ea) in DCE (kcal/mol)
1-Norbornyloxychlorocarbene14.6
1-Bicyclo[2.2.2]octyloxychlorocarbene2.7

Solvent Effects on Reactivity and Stability (e.g., Acetonitrile)

The solvent in which a reaction occurs can have a profound impact on its rate and outcome. Computational models can account for these effects using implicit or explicit solvent models. Acetonitrile is a polar aprotic solvent often used in organic synthesis. acs.org

Computational studies on reactions involving bicyclic amines like DABCO in acetonitrile have provided insights into reaction kinetics. rsc.org For instance, in the Menshutkin reaction between DABCO and methyl iodide, kinetic data in acetonitrile showed the reaction to be very fast. rsc.org Computational modeling of such reactions must include solvent effects to accurately reproduce experimental results, as the solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy.

Conformational Analysis and Strain Energy Calculations of Bicyclo[2.2.2]octane Systems

The ideal bicyclo[2.2.2]octane structure possesses D3h symmetry, which would result in all C-H bonds on adjacent carbons being eclipsed, leading to significant torsional strain. To alleviate this strain, the molecule twists slightly, adopting a C2 symmetry, often described as a "twist-boat" conformation. stackexchange.com This twisted structure is the global minimum on the potential energy surface, though the energy barrier for interconversion is very low. oup.com

The strain energy of the bicyclo[2.2.2]octane cage has been quantified through high-level computational methods. This strain arises from bond angle deformation and torsional strain compared to an ideal acyclic alkane. The calculated strain energy provides a quantitative measure of the molecule's stored potential energy, which can influence its reactivity in ring-opening reactions or other transformations. acs.org

Table 4: Calculated Strain Energies of Bicyclo[2.2.2]octane Data from a comprehensive computational study using various high-level methods. mdpi.com

Computational MethodCalculated Strain Energy (kcal/mol)
W1BD11.6
G-411.9
CBS-APNO10.0
CBS-QB311.0
M062X/6-31+G(2df,p)13.9

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR, IR)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-31G*, are employed to calculate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These theoretical predictions are invaluable for structural elucidation and for confirming the identity of the synthesized compound.

The general workflow involves first optimizing the molecule's geometry to find its lowest energy conformation. Following this, NMR shielding tensors and vibrational frequencies are calculated. tau.ac.il A strong correlation between the predicted and experimentally measured spectra provides high confidence in the assigned molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR spectra are achieved by computing the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the rigid, high-symmetry bicyclic cage results in a distinct set of signals. The ¹H NMR spectrum is expected to show signals for the bridgehead proton, the methylene (B1212753) protons of the three ethylene (B1197577) bridges, and the methylene protons adjacent to the nitrile group. The ¹³C NMR spectrum would similarly display unique signals for the bridgehead carbons, the bridge methylene carbons, the quaternary carbon attached to the substituent, the methylene carbon of the acetonitrile group, and the nitrile carbon itself. Comparing the calculated chemical shifts with experimental data allows for unambiguous assignment of each resonance. nih.gov Discrepancies between predicted and observed values are typically small, often within 0.1 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

Table 1: Hypothetical Correlation of Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound This table is illustrative, based on typical values for similar structures, as specific experimental data for this exact compound is not widely published.

Atom/Group Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
Bridgehead CH1.851.8229.529.2
Bridge CH₂1.601.5726.025.8
Quaternary C--35.034.7
-CH₂-CN2.302.2825.525.3
-C≡N--118.0117.6

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and other factors. wisc.edu Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.

Table 2: Hypothetical Correlation of Predicted and Experimental IR Frequencies (cm⁻¹) for this compound This table is illustrative and includes scaled theoretical frequencies.

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Intensity
C-H Stretch (Aliphatic)29452940Strong
C-H Stretch (Aliphatic)28652860Medium
C≡N Stretch22482245Strong, Sharp
CH₂ Scissoring14551452Medium
Cage Skeletal Vibrations1000-12001000-1200Medium-Weak

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG-NCI)

Topological analysis of scalar fields derived from the electron density provides a profound, real-space understanding of chemical bonding and non-covalent interactions within a molecule. jussieu.fr For this compound, techniques like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient-Non-Covalent Interactions (RDG-NCI) analysis offer detailed insights into its electronic structure. These analyses are typically performed on a wavefunction generated from high-level DFT calculations. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It partitions the molecular space into regions, or basins, that have clear chemical meaning, such as atomic cores, covalent bonds, and lone pairs. taylorandfrancis.com The LOL provides similar information, offering a clear visualization of electron-rich regions corresponding to bonds and lone pairs.

For this compound, an ELF or LOL analysis would visually confirm the Lewis structure of the molecule. researchgate.net It would display:

Core Basins: Surrounding each carbon and nitrogen atom, corresponding to the core electrons.

Disynaptic Basins: Located between bonded atoms, representing the shared electron pairs of covalent bonds. This would clearly delineate the C-H and C-C single bonds of the rigid bicyclic framework, the C-C bond connecting the cage to the acetonitrile moiety, and the C≡N triple bond.

Monosynaptic Basin: A basin corresponding to the lone pair of electrons on the nitrogen atom of the nitrile group.

The volume and electron population of these basins can be integrated to provide quantitative data about the nature and polarity of the bonds.

Reduced Density Gradient-Non-Covalent Interactions (RDG-NCI)

The RDG-NCI method is a powerful technique for identifying and visualizing weak, non-covalent interactions by analyzing the relationship between the electron density (ρ) and its reduced gradient (s). chemrxiv.org The analysis generates 3D isosurfaces that highlight regions of interaction. These surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different interaction types:

Blue Surfaces: Indicate strong, attractive interactions (e.g., hydrogen bonds).

Green Surfaces: Indicate weak, attractive van der Waals interactions.

Red Surfaces: Indicate strong, repulsive interactions (e.g., steric clashes).

In the case of this compound, which lacks strong intramolecular hydrogen bond donors or acceptors, the RDG-NCI analysis would primarily reveal intramolecular non-covalent interactions. A characteristic feature would be the presence of broad, green-colored isosurfaces within the bicyclo[2.2.2]octane cage. chemrxiv.org These surfaces represent the stabilizing van der Waals forces between the parallel ethylene bridges, which contribute to the molecule's rigid and compact structure. Small, reddish areas might appear in regions of high steric strain, though these are expected to be minimal in this relatively stable conformation. scirp.org

Applications in Complex Organic Synthesis and Building Block Chemistry

Role in the Synthesis of Natural Product Analogs and Related Scaffolds

Bicyclo[2.2.2]octane derivatives are important intermediates in the synthesis of natural products, including terpenes and alkaloids. acs.org The bicyclo[2.2.2]octenone skeleton, for instance, is found in natural products such as aquaticol. mdpi.com The synthesis of these complex molecules often involves the strategic construction of the bicyclic core early in the synthetic route.

The functional handles on the bicyclo[2.2.2]octane ring are crucial for elaboration into the final natural product analog. The acetonitrile (B52724) group of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing entry points for a variety of synthetic transformations. For example, bicyclic amino acids have been incorporated into peptides and have shown biological activity. escholarship.org The synthesis of a natural product from the Eupatorium fortunei plant, which features a cyclohexane-1,2,3,4-tetrol core, was approached using a 2,3-dioxabicyclo[2.2.2]oct-5-ene derivative. mdpi.com

Natural Product/Analog ClassBicyclic Precursor TypeKey Synthetic Transformation
Terpenes and AlkaloidsBicyclo[2.2.2]octane derivativesCycloaddition, Functional group manipulation
AquaticolBicyclo[2.2.2]octenoneOxidative dearomatization/[4+2] dimerization
Ryanodine AnalogsBicyclo[2.2.2]octene derivativesDiels-Alder reaction, Enzymatic resolution
Antiviral Agents4-aminobicyclo[2.2.2]octane-1-carboxylic acidScaffold functionalization

Development of New Reaction Methodologies Utilizing the Compound's Unique Structure

The development of novel synthetic methods is often spurred by the availability of unique building blocks. The rigid framework of the bicyclo[2.2.2]octane system can be exploited to study reaction mechanisms and to develop new transformations. For example, rearrangements of bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical conditions have been explored, leading to the formation of bicyclo[3.2.1]octene systems. uwa.edu.au The product ratios in these reactions are influenced by the interplay of ring strain and radical stability, providing insights into radical reactivity. uwa.edu.au

The acetonitrile group itself is a versatile functional group that can participate in a wide range of chemical reactions. smolecule.com It can undergo nucleophilic addition, reduction, hydrolysis, and can be used to form various heterocyclic systems. While specific new methodologies developed using this compound are not prominently featured in the literature, its potential as a substrate for developing new carbon-carbon and carbon-heteroatom bond-forming reactions is significant. The development of transition metal-catalyzed reactions targeting biologically interesting scaffolds is an active area of research where novel substrates can lead to the discovery of new catalytic transformations.

Role As a Molecular Scaffold in Advanced Materials and Supramolecular Chemistry Research

Bicyclo[2.2.2]octane Derivatives in High-Performance Polymer Synthesis

The incorporation of the BCO scaffold into polymer backbones can lead to materials with significantly improved properties compared to their conventional aromatic counterparts.

Polyimides and polyamides derived from BCO-containing monomers exhibit exceptional thermal stability and mechanical strength. acs.orgsci-hub.semdpi.com The rigid and non-coplanar nature of the BCO unit disrupts polymer chain packing, which can enhance solubility and processability without compromising thermal resistance. mdpi.com For instance, polyimides synthesized from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides show excellent thermal stability, with no significant weight loss observed up to approximately 400 °C. acs.org These polymers also demonstrate high glass transition temperatures, often exceeding 380 °C. acs.org The introduction of heterocyclic rings, similar to the structural rigidity provided by the BCO scaffold, is a known strategy to enhance the thermal stability of aromatic polyamides. mdpi.com

Table 1: Thermal Properties of Bicyclo[2.2.2]octane-Based Polyimides

Polymer Type 5% Weight Loss Temperature (N₂) Glass Transition Temperature (Tg) Reference
Polyimide from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride > 450 °C > 380 °C acs.org

This table presents data on the thermal stability of polyimides incorporating the bicyclo[2.2.2]octane scaffold, highlighting their high degradation temperatures and glass transition temperatures.

The mechanical properties of these polymers are also noteworthy. Films made from BCO-based polyimides possess a tensile modulus in the range of 1.5–2.6 GPa and a tensile strength of 52–96 MPa. acs.org These robust mechanical characteristics make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

The intrinsic microporosity created by the rigid BCO structure is beneficial for gas separation applications. mdpi.com Polyimides containing the BCO moiety can exhibit high gas permeability, which is a desirable characteristic for efficient gas separation membranes. mdpi.com For example, membranes prepared from polyimides based on bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have shown high permeability for gases like CO₂. mdpi.com While there is often a trade-off between permeability and selectivity in polymeric membranes, the careful design of BCO-based polymers allows for the optimization of both properties for specific gas separation processes. mdpi.com

Table 2: Gas Separation Performance of BTD-Based Polyimide Membranes

Gas Pair BTD-FND Selectivity BTD-HFA Selectivity BTD-MIMA Selectivity Reference
CO₂/CH₄ High High Low mdpi.com

This table illustrates the selectivity of different polyimide membranes derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) for various gas pairs, demonstrating the potential for tuning separation properties.

Integration into Complex Molecular Architectures for Supramolecular Assemblies

The well-defined, rigid structure of the BCO scaffold makes it an excellent component for the construction of complex supramolecular assemblies. chinesechemsoc.org Its predictable geometry allows for the precise spatial arrangement of functional groups, facilitating the design of molecular receptors, cages, and rotors. nih.govnih.gov For instance, BCO derivatives have been used to create U-shaped platform molecules that can be further functionalized to form "crab-like" molecules capable of complexation. nih.gov The BCO core can also serve as a rotator in molecular machines, where its cylindrical shape and low rotational energy barrier are advantageous. nih.govresearchgate.net In host-guest chemistry, the BCO moiety can act as a guest that binds within the cavity of macrocyclic hosts like cucurbiturils. chinesechemsoc.org

Bioisosteric Replacement Studies of Aromatic Rings with Bicyclo[2.2.2]octane

In medicinal chemistry, the replacement of aromatic rings with saturated scaffolds is a common strategy to improve the physicochemical properties of drug candidates. The bicyclo[2.2.2]octane core has emerged as a valuable non-aromatic bioisostere for para-substituted benzene rings. rsc.orgnih.gov This substitution can lead to improvements in solubility, metabolic stability, and lipophilicity, while maintaining or even enhancing biological activity. researchgate.netnih.gov

The replacement of a para-substituted phenyl ring with a BCO scaffold can positively impact a molecule's properties in several ways:

Increased Solubility : While the direct replacement of a phenyl ring in the drug Imatinib with a BCO core decreased aqueous solubility, the introduction of heteroatoms into the BCO scaffold, such as in 2-oxabicyclo[2.2.2]octane, can restore or even improve solubility. nih.govnih.gov

Enhanced Metabolic Stability : The saturated nature of the BCO ring makes it less susceptible to oxidative metabolism compared to aromatic rings. In the case of Imatinib, replacing the phenyl ring with a BCO scaffold increased its metabolic stability in human liver microsomes. nih.gov

Reduced Lipophilicity : The substitution of a planar aromatic ring with a three-dimensional BCO structure can reduce lipophilicity (logP), which is often beneficial for drug absorption and distribution. nih.gov

Improved Bioactivity : In some cases, the rigid geometry of the BCO scaffold can lead to a more favorable orientation of substituents for binding to a biological target, resulting in increased potency. rsc.orgacs.org

Table 3: Physicochemical Property Changes upon Bioisosteric Replacement in Imatinib

Analog Water Solubility (µM) Metabolic Stability (CLint) Lipophilicity (clogP) Reference
Imatinib (phenyl) 351 28 4.5 nih.gov
BCO Analog 113 16 3.6 nih.gov

This table compares the physicochemical properties of the drug Imatinib with its analogs where the phenyl ring is replaced by a bicyclo[2.2.2]octane (BCO) and a 2-oxabicyclo[2.2.2]octane scaffold, demonstrating the impact of this bioisosteric replacement.

The successful application of the BCO scaffold as a benzene bioisostere has established it as a valuable tool in modern drug discovery, offering a pathway to optimize drug-like properties and develop novel therapeutic agents. rsc.orgresearchgate.net

The Nitrile Functionality and Bicyclo 2.2.2 Octane Scaffold in Catalysis and Mechanistic Research

Ligand Design for Metal-Mediated Catalysis Incorporating Bicyclo[2.2.2]octane Units

The bicyclo[2.2.2]octane structure is a key element in many biologically active products and serves as an important template in asymmetric synthesis. ibmmpeptide.com Its rigid framework is a desirable feature in the design of ligands for metal-mediated catalysis, as it can impart a well-defined and predictable three-dimensional structure to the catalyst's coordination sphere. rsc.orglookchem.com This controlled steric environment is crucial for achieving high levels of selectivity in catalytic reactions. The synthesis of ligands and catalysts based on the structurally rigid bicyclo[2.2.2]octane framework has been a subject of significant research. lu.se

The development of new chiral ligands capable of exerting high stereocontrol is a central goal in modern organic synthesis, particularly for producing bioactive molecules as single enantiomers. researchgate.net The bicyclo[2.2.2]octane scaffold has proven to be an excellent platform for creating such ligands. A notable example is cis-2,5-diaminobicyclo[2.2.2]octane, which has been synthesized in enantiopure form and used to create "salen" ligands. acs.orgnih.gov These ligands, when complexed with metals like cobalt(II), chromium(II), chromium(III), and copper(I), have been shown to effectively catalyze a range of asymmetric reactions, including cyclopropanation, Nozaki-Hiyama-Kishi allylation, hetero-Diels-Alder cycloaddition, and Henry "nitroaldol" condensation. acs.orgnih.gov

Another significant advancement involves the creation of C₂-symmetric chiral bridged-ring-fused cyclopentadienyl (B1206354) (Cp) ligands incorporated into rhodium(I) complexes. bohrium.comnih.gov These chiral bicyclo[2.2.2]octane-fused CpRh complexes have been successfully applied to asymmetric C-H activation reactions, yielding products with high enantiomeric excess (up to 99% ee). bohrium.comnih.gov Structural analysis of these catalysts reveals that the bicyclic framework creates a unique steric environment around the metal center, which is believed to be responsible for their superior catalytic performance compared to classic binaphthyl and spirobiindanyl CpRh complexes. nih.gov

Ligand ScaffoldMetal CenterAsymmetric TransformationReference
cis-2,5-Diaminobicyclo[2.2.2]octane (Salen-type)Cobalt(II)Cyclopropanation acs.orgnih.gov
cis-2,5-Diaminobicyclo[2.2.2]octane (Salen-type)Chromium(III)Hetero-Diels-Alder nih.gov
cis-2,5-Diaminobicyclo[2.2.2]octane (Salen-type)Copper(I)Henry Condensation acs.orgnih.gov
Bicyclo[2.2.2]octane-Fused CyclopentadienylRhodium(I)C-H Activation bohrium.comnih.gov

The rigidity of the bicyclo[2.2.2]octane system is a critical factor in its success as a ligand scaffold. rsc.org Unlike more flexible acyclic or monocyclic structures, the bicyclic framework significantly restricts conformational freedom. ibmmpeptide.com This pre-organization of the ligand architecture helps to create a well-defined chiral pocket around the metal center. acs.org

This structural rigidity ensures a consistent and predictable stereochemical outcome in catalyzed reactions. acs.org In the case of salen-metal complexes derived from the diaminobicyclo[2.2.2]octane scaffold, reaction models suggest that the substrate coordinates to the metal in a way that one face is blocked by an aryl ring of the ligand, leaving the opposite face open to attack. acs.org This predictable orientation is a direct consequence of the scaffold's inflexibility. Similarly, the enhanced performance of bicyclo[2.2.2]octane-fused CpRh catalysts is attributed to the unique shape of the side wall created by the rigid bicyclic unit, which is more extended vertically and less extended horizontally compared to other ligand systems. bohrium.com This defined geometry, enforced by the rigid scaffold, is crucial for achieving high levels of enantioselectivity.

Acetonitrile (B52724) as a Solvent and Reagent in Catalytic Cycles

Acetonitrile, also known as methyl cyanide, is a highly versatile polar aprotic solvent widely employed in chemical synthesis, purification, and analysis. sigmaaldrich.comlabproinc.com Its properties, including low viscosity, high elution strength, and compatibility with a broad range of analytes, make it a common mobile phase component in chromatographic techniques like HPLC. sigmaaldrich.comtedia.com.cn In the context of catalysis, acetonitrile often serves as the reaction medium. mdpi.com For instance, in an organocatalytic enantioselective synthesis of bicyclo[2.2.2]octenones, a mixture of acetonitrile and water was used as the solvent system. nih.gov

Beyond its role as a solvent, acetonitrile can also participate directly in reactions as a reagent. labproinc.com It can be used as a starting material for preparing various downstream products, including amines and malononitrile. tedia.com.cn In more advanced applications, acetonitrile has been used as an attractive cyano source in copper-catalyzed C-H functionalization of arenes. nih.gov This process involves the cleavage of the C-CN bond in acetonitrile, with a Cu/TEMPO system facilitating the transformation and identifying TEMPOCH₂CN as the active cyanating agent. nih.gov Acetonitrile's ability to act as both a solvent and a reactant makes it a valuable and multifaceted component in the development of catalytic cycles. mdpi.com

Nitrile Hydration Catalysis

The hydration of nitriles to amides is a 100% atom-economic reaction that is of significant industrial and pharmacological importance. mdpi.comresearchgate.net The primary challenge in this transformation is selectivity, as the amide product can be further hydrolyzed to an undesirable carboxylic acid. mdpi.com Traditional methods often rely on harsh conditions using strong acids or bases, which can lead to this over-hydrolysis. mdpi.com

Consequently, extensive research has focused on developing selective catalytic systems. Metal complexes have garnered considerable attention due to their high activity and selectivity under milder conditions. researchgate.net Various systems, including those based on rhodium(I)-N-heterocyclic carbene complexes, have been shown to efficiently catalyze the selective hydration of nitriles in aqueous solvent systems with tolerance to air and various functional groups. mdpi.com Other simple and mild procedures have been developed using catalysts like copper(II) acetate. rsc.org In addition to metal-based catalysts, base-catalyzed methods using inexpensive and commercially available NaOH have also been optimized to selectively convert a wide range of nitriles into their corresponding amides, with kinetic studies showing that the subsequent double hydration to carboxylic acids is negligible under the developed reaction conditions. rsc.org Both aliphatic and aromatic nitriles can also be converted to amides via indirect acid-catalyzed hydration using reagent systems like TFA-H₂SO₄. nih.gov

Role of Nitriles as Directing Groups in C-H Functionalization Research

The nitrile functionality has emerged as a powerful directing group in C-H bond functionalization reactions, a field that aims to selectively transform ubiquitous C-H bonds into more complex functional groups. nih.gov The ability of the nitrile group to coordinate to a metal center allows it to direct the catalyst to a specific position on a substrate, enabling regioselective reactions that would otherwise be difficult to achieve. nih.govacs.org

A significant breakthrough has been the development of nitrile-based templates for meta-selective C-H functionalization. nih.govacs.orgacs.org Typically, C-H activation is sterically driven and favors the ortho position. However, by using a linear nitrile directing group attached to the substrate via a cleavable silicon tether, researchers have successfully directed palladium catalysts to the meta position of aromatic rings. nih.govacs.org This strategy is applicable to a range of substituted arenes and tolerates various functional groups. nih.govacs.org

Competition experiments have demonstrated that the directing ability of the nitrile group is superior to that of an ester but not as strong as an acetoxy group. nih.govacs.org The success of this methodology greatly enriches the synthetic utility of C-H activation by providing a reliable route to meta-substituted products. nih.gov

Directing GroupSubstrate TypeSelectivity AchievedReference
Nitrile (on Si-tether)Aromatic AlcoholsMeta-selective C-H Olefination nih.govacs.org
EsterAromatic AlcoholsInferior selectivity compared to nitrile nih.govacs.org
AcetoxyAromatic AlcoholsSuperior directing ability to nitrile nih.govacs.org

Emerging Research Directions and Future Perspectives for 2 1 Bicyclo 2.2.2 Octanyl Acetonitrile

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research could explore the application of recent advancements in nitrile synthesis to bicyclic systems. These include:

Photochemical and Electrochemical Cyanation: Mild and sustainable methods that avoid harsh reagents are gaining traction. For instance, photochemical synthesis using 1,4-dicyanobenzene as a cyanide source or electrochemical methods for converting alcohols to nitriles could be adapted for bicyclic precursors. organic-chemistry.org

Biocatalytic Approaches: A particularly promising green alternative involves the use of enzymes like aldoxime dehydratases (Oxd). nih.govresearchgate.net This chemoenzymatic route starts from aldehydes, which are converted to aldoximes and then dehydrated to nitriles in water under mild conditions. nih.govresearchgate.net Applying this to a bicyclo[2.2.2]octane-containing aldehyde could offer a highly sustainable pathway. nih.gov

Metal-Free Tandem Reactions: The development of metal-free, one-pot reactions can significantly streamline synthesis. An enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates has been demonstrated under such conditions, suggesting that similar strategies could be developed for nitrile analogs. rsc.org

These approaches promise to reduce waste, avoid toxic reagents like hydrogen cyanide, and improve energy efficiency, aligning the synthesis of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile with the principles of green chemistry. organic-chemistry.orgrsc.org

Further Elucidation of Complex Reaction Mechanisms and Stereochemical Control

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product stereochemistry. The rigid structure of the bicyclo[2.2.2]octane system presents unique challenges and opportunities in this regard. Bridgehead positions are known to be highly unreactive toward standard nucleophilic substitution reactions due to the strain associated with forming a planar carbocation intermediate. nasa.govgoogle.com

Future investigations should focus on:

Bridgehead Intermediates: Studying the formation and reactivity of bridgehead carbocations and radicals is essential. iastate.eduiastate.edu Research has shown that using highly reactive leaving groups can enable nucleophilic substitution, and that bridgehead radicals can participate in cyclization reactions. nasa.goviastate.edu Understanding the stability and rearrangement pathways of these intermediates, such as the potential rearrangement of a bicyclo[2.2.2]octyl radical to a bicyclo[3.2.1]octyl system, will allow for more predictable synthetic design. escholarship.org

Stereoselectivity in Core Formation: The Diels-Alder reaction, a key method for constructing the bicyclic skeleton, is governed by specific stereochemical rules, often favoring the endo product due to kinetic control. arkat-usa.org Further studies into the transition states of these cycloadditions, particularly for asymmetric variants, will enable the synthesis of specific enantiomers, which is critical for applications in medicinal chemistry. nih.govrsc.org

Mechanism of Novel Reactions: As new synthetic methods are explored, such as the enzymatic dehydration of aldoximes, detailed mechanistic studies will be required. For instance, understanding the stereochemical course of reactions catalyzed by aldoxime dehydratases on chiral substrates is an active area of research that could be applied to bicyclic systems. nih.gov

Design of Advanced Molecular Architectures Leveraging Bridgehead Nitrile Reactivity

The true potential of this compound lies in its use as a versatile building block for more complex and functional molecules. The combination of its rigid, three-dimensional scaffold and the chemically accessible nitrile group makes it an attractive starting point for diverse molecular designs.

The nitrile group can be readily transformed into other functional groups, providing a gateway to a wide range of molecular architectures:

Reduction to primary amines using agents like lithium aluminum hydride.

Oxidation to form amides or carboxylic acids.

Nucleophilic addition by Grignard or organolithium reagents to form ketones after hydrolysis.

These transformations enable the incorporation of the bicyclo[2.2.2]octane unit into larger structures. Key application areas include:

Medicinal Chemistry: The bicyclo[2.2.2]octane core is recognized as a saturated bioisostere for the phenyl ring. nih.govresearchgate.net Replacing phenyl groups in drug candidates with this scaffold can lead to significant improvements in physicochemical properties such as increased solubility and enhanced metabolic stability, as demonstrated in analogs of Imatinib. nih.gov The rigid structure can also be used to create precise three-dimensional arrangements of functional groups to mimic peptide motifs and disrupt protein-protein interactions. nih.gov

Polymer Science: The conversion of the nitrile to functional groups like diols or diacids would create specialty monomers. Incorporating the rigid bicyclo[2.2.2]octane unit into polymer backbones can enhance material properties, such as thermal stability and mechanical strength. nasa.gov

The following table outlines potential transformations of the nitrile group and the resulting molecular classes that can be accessed.

Reagent/Reaction TypeResulting Functional GroupPotential Molecular Class
LiAlH4 or Catalytic HydrogenationPrimary Amine (-CH2NH2)Amides, Heterocycles, Polyamides
H2O2/OH- or H3O+/HeatCarboxylic Acid (-COOH)Esters, Polyesters, Amides
Grignard Reagent (R-MgX)Ketone (-C(O)R)Complex Organic Scaffolds

Integration into Interdisciplinary Research Areas Beyond Current Scope

The unique properties of the bicyclo[2.2.2]octane framework suggest that derivatives of this compound could find applications in fields beyond traditional organic and medicinal chemistry.

Future interdisciplinary research could focus on:

Materials Science and Liquid Crystals: The rigid, linear nature of 1,4-disubstituted bicyclo[2.2.2]octane systems makes them excellent components for liquid crystals. rsc.org By converting the nitrile group to other functionalities, new mesogens with tailored properties, such as wide-range nematic phases and positive dielectric anisotropy, could be developed for use in electro-optical display devices. rsc.org

Nanotechnology and Molecular Machines: The bicyclo[2.2.2]octane cage has been successfully employed as a rapidly rotating component (a rotator) in crystalline molecular motors known as amphidynamic crystals. researchgate.netnih.gov The low rotational energy barrier of the BCO group makes it an ideal candidate for such applications. researchgate.net Functionalizing this rotator via the nitrile group could allow for the construction of more complex molecular machines with integrated functions.

Agrochemicals: The bicyclic scaffold is present in some pesticides. nasa.govcore.ac.uk The development of new derivatives could lead to novel herbicides or pesticides with improved efficacy and environmental profiles. lookchem.com

Computational Chemistry in Predictive Design and Reaction Optimization

Computational chemistry is an increasingly powerful tool for accelerating chemical research. For this compound and its derivatives, computational methods can provide valuable insights and guide experimental work.

Future applications of computational chemistry in this area include:

Predicting Molecular Properties: Quantum chemical calculations can be used to predict the geometric, electronic, and spectroscopic properties of the bicyclo[2.2.2]octane core and its derivatives. nist.gov This is crucial for understanding its behavior as a bioisostere and for designing novel materials with specific electronic or optical properties.

Modeling Reaction Mechanisms: Computational modeling can be used to explore reaction pathways, calculate activation energies, and predict the structures of transition states. researchgate.net This is particularly valuable for understanding the stereochemical outcomes of Diels-Alder reactions and for optimizing conditions for novel, sustainable synthetic routes. dhempecollege.edu.in

Designing Novel Materials: Molecular dynamics simulations can be used to predict the bulk properties of materials incorporating the bicyclo[2.2.2]octane unit, such as the phase behavior of liquid crystals or the mechanical properties of polymers. This predictive capability can guide the synthesis of new materials with desired characteristics, saving significant experimental time and resources.

By integrating computational modeling with experimental synthesis and characterization, the development of new applications for this compound can be significantly accelerated.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile?

Methodological Answer: Synthesis can be approached via nitrile alkylation or cycloaddition reactions. For example, analogous routes involve reacting bicyclo[2.2.2]octane derivatives with cyanomethylating agents (e.g., bromoacetonitrile) under basic conditions. A protocol similar to the thiourea-mediated cyclization in refluxing ethanol (EtOH) with sodium ethoxide (EtONa) could be adapted . Purification via column chromatography using acetonitrile/water gradients is recommended, as demonstrated in multi-step syntheses involving acetonitrile as a solvent .

Q. How can the purity and identity of this compound be validated?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210–220 nm (acetonitrile:water = 70:30, 1 mL/min flow rate).
  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to confirm bicyclo structure integrity.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+). Cross-reference data with peer-reviewed studies and validate via replicated measurements .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of acetonitrile vapors .
  • Storage : Keep in airtight containers under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with silica gel and dispose as hazardous waste (avoid water contamination) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis of bicyclo-derived nitriles?

Methodological Answer:

  • Chiral Catalysis : Use enantioselective catalysts (e.g., Ru-complexes with acetonitrile ligands) to direct stereochemistry .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and refine reaction conditions .
  • Computational Modeling : Apply DFT or MD simulations (e.g., Gaussian 16) to predict transition states and optimize reaction pathways .

Q. What strategies mitigate low yields in multi-step syntheses involving bicyclo[2.2.2]octanyl intermediates?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates. shows improved yields using acetonitrile with sodium carbonate .
  • Temperature Gradients : Perform stepwise heating (e.g., 50°C → reflux) to prevent side reactions.
  • Catalyst Screening : Evaluate Pd/Cu or phase-transfer catalysts to enhance nitrile coupling efficiency .

Q. How can conflicting solubility data across studies be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP guidelines for solubility testing in acetonitrile/water mixtures) .
  • QSAR Models : Apply quantitative structure-activity relationship (QSPR) models to predict solubility based on molecular descriptors (e.g., logP, polar surface area) .
  • Cross-Validation : Compare results with independent techniques (e.g., nephelometry vs. gravimetry) .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • GC-MS : Use a DB-5MS column with splitless injection to identify volatile byproducts.
  • ICP-OES : Detect heavy metal residues (e.g., Pd, Cu) from catalytic steps.
  • HPLC-DAD : Monitor for degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Source Evaluation : Prioritize data from peer-reviewed journals over vendor catalogs. For example, emphasizes validating vendor-provided melting points via DSC .
  • Collaborative Studies : Share samples with independent labs for blind testing.
  • Metadata Analysis : Check for variations in experimental conditions (e.g., heating rate in DSC, NMR solvent) that may explain differences .

Methodological Tables

Technique Application Example Parameters Reference
HPLCPurity analysisC18 column, 70:30 ACN/H2_2O, 1 mL/min
X-ray CrystallographyStereochemical confirmationMo-Kα radiation, 100 K
DFT CalculationsReaction pathway optimizationB3LYP/6-31G(d) basis set
Accelerated Stability TestDegradation profiling40°C/75% RH, 4 weeks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.